molecular formula C24H31FO6 B13412528 Flurandrenolide 21-Aldehyde

Flurandrenolide 21-Aldehyde

Cat. No.: B13412528
M. Wt: 434.5 g/mol
InChI Key: DUCFWQTZCDTWBT-XWCQMRHXSA-N
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Description

Flurandrenolide 21-Aldehyde is a derivative of flurandrenolide, a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. Flurandrenolide is commonly used in the treatment of various skin disorders, including eczema, dermatitis, and psoriasis

Preparation Methods

Synthetic Routes and Reaction Conditions

Flurandrenolide 21-Aldehyde can be synthesized through the oxidation of flurandrenolide. Common oxidizing agents used in this process include chromium trioxide (CrO3) and potassium permanganate (KMnO4) . The reaction typically involves dissolving flurandrenolide in an appropriate solvent, such as dichloromethane, and adding the oxidizing agent under controlled conditions to yield the aldehyde derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Flurandrenolide 21-Aldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Flurandrenolide 21-Aldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying corticosteroid metabolism.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Flurandrenolide 21-Aldehyde exerts its effects by interacting with the glucocorticoid receptor. Upon binding to the receptor, the receptor-ligand complex translocates to the cell nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter region of target genes . This interaction modulates the expression of specific genes involved in inflammatory and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flurandrenolide 21-Aldehyde is unique due to its aldehyde functional group, which imparts distinct chemical reactivity compared to its parent compound and other corticosteroids. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,11,13-14,16-17,19-20,28H,5-6,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1

InChI Key

DUCFWQTZCDTWBT-XWCQMRHXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)C=O)C)O)F

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C

Origin of Product

United States

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